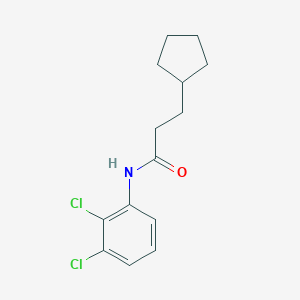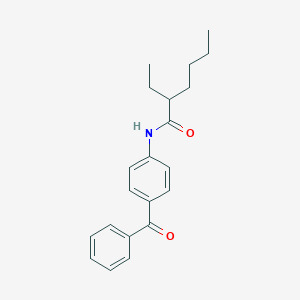
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide, also known as ACBC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds that have been shown to exhibit a wide range of biological activities. ACBC has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been extensively studied.
Mécanisme D'action
The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide is not fully understood. However, it has been suggested that its inhibitory activity against enzymes is due to its ability to bind to the active site of the enzyme, thereby preventing substrate binding and catalytic activity. N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has also been shown to exhibit a high affinity for carbonic anhydrase, suggesting that it may act as a competitive inhibitor of this enzyme.
Biochemical and Physiological Effects:
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit antitumor activity and has been used in studies investigating the role of sulfonamide compounds in cancer treatment. N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has also been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. Additionally, N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been shown to exhibit anti-inflammatory activity and has been used in studies investigating the role of sulfonamide compounds in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide in lab experiments is its ability to inhibit several enzymes, making it a useful tool for studying various biological processes. Additionally, N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been shown to exhibit antitumor and anti-inflammatory activity, making it a potential candidate for the development of new cancer and anti-inflammatory drugs. However, one limitation of using N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide. One potential direction is the development of new cancer and anti-inflammatory drugs based on the structure of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide and its potential applications in the treatment of various diseases. Finally, the development of new synthetic methods for the production of N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide may lead to the discovery of new sulfonamide compounds with potential therapeutic applications.
Méthodes De Synthèse
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide can be synthesized using several methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 6-acetyl-1,3-benzodioxole in the presence of a base, such as triethylamine. The reaction takes place at room temperature and yields N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide as a white solid. Another method involves the reaction of 6-acetyl-1,3-benzodioxole with 4-chlorobenzenesulfonyl chloride in the presence of a base, such as pyridine.
Applications De Recherche Scientifique
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase, urease, and acetylcholinesterase. N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide has also been shown to exhibit antitumor activity and has been used in studies investigating the role of sulfonamide compounds in cancer treatment.
Propriétés
Nom du produit |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C15H12ClNO5S |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide |
InChI |
InChI=1S/C15H12ClNO5S/c1-9(18)12-6-14-15(22-8-21-14)7-13(12)17-23(19,20)11-4-2-10(16)3-5-11/h2-7,17H,8H2,1H3 |
Clé InChI |
BYFQTIYILMWLMY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2 |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(diethylamino)phenyl]-2-ethoxyacetamide](/img/structure/B310135.png)
![Ethyl 3-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B310136.png)
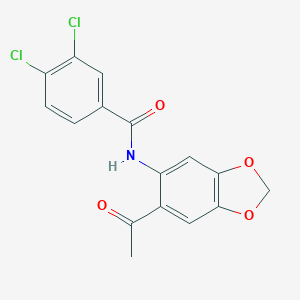
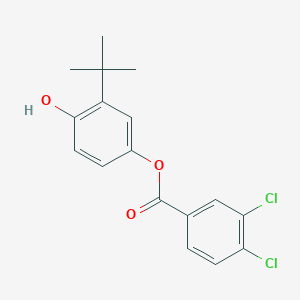
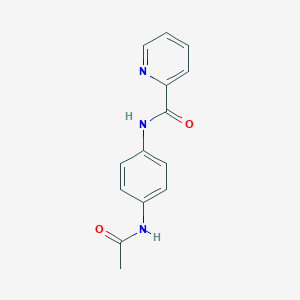
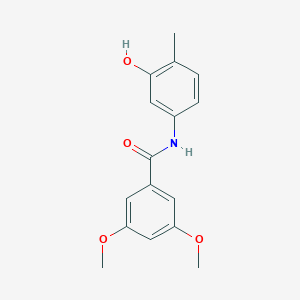
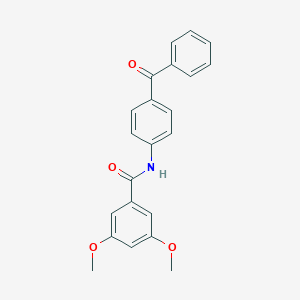

![Methyl 4-chloro-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B310148.png)
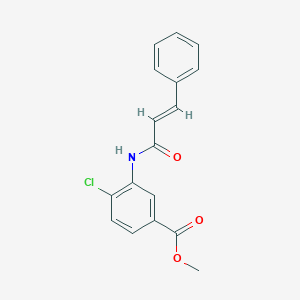
![Methyl 4-chloro-3-[(phenylsulfonyl)amino]benzoate](/img/structure/B310151.png)

